4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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Overview
Description
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a chemical compound that features a triazole ring and an aniline group connected via a sulfanyl linkage
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. For example, some 1,2,4-triazole compounds inhibit the cytochrome P450 enzyme in fungi, disrupting ergosterol synthesis and leading to cell death .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action of “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with aniline derivatives. One common method includes the use of ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with aniline under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the aniline group.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride
- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is unique due to its specific sulfanyl linkage, which can impart different chemical and biological properties compared to other triazole-aniline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPHKWKSLJDIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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